Cis-5,8,11,14,17-eicosapentaenoic acid methyl ester, also known as Icosapent methyl ester, is a naturally occurring fatty acid methyl ester. It has been identified in various marine organisms, including microalgae, such as Murrayella periclados, and some liverworts, like Marchantia polymorpha [].
Research is ongoing to explore the potential health benefits of cis-5,8,11,14,17-eicosapentaenoic acid methyl ester. Some studies suggest it may possess:
Cis-5,8,11,14,17-eicosapentaenoic acid methyl ester serves as a research tool in various scientific studies, including:
Cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester is a fatty acid methyl ester derived from eicosapentaenoic acid, a polyunsaturated omega-3 fatty acid. Its chemical formula is C21H32O2, and it has a molecular weight of approximately 316.4776 g/mol . This compound is characterized by five cis double bonds located at the 5th, 8th, 11th, 14th, and 17th carbon positions of the eicosapentaenoic acid backbone, which contributes to its unique properties and biological activities.
Cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester can be synthesized through various methods:
Cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester has several applications:
Studies have indicated that cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester interacts with various biological systems:
Cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester belongs to a class of compounds known as omega-3 fatty acids. Here are some similar compounds along with a comparison highlighting its uniqueness:
Compound Name | Formula | Unique Features |
---|---|---|
Alpha-linolenic acid methyl ester | C18H32O2 | Shorter carbon chain; primarily found in plant oils. |
Docosahexaenoic acid methyl ester | C22H34O2 | Longer carbon chain; more double bonds; crucial for brain health. |
Linoleic acid methyl ester | C18H34O2 | Omega-6 fatty acid; different health effects compared to omega-3s. |
Cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester is unique due to its specific structure with five cis double bonds and its significant role in cardiovascular health and anti-inflammatory responses compared to other fatty acids.
cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester naturally occurs in various marine organisms, notably microalgae such as Murrayella periclados and liverworts like Marchantia polymorpha. In these organisms, biosynthesis involves enzymatic pathways where free eicosapentaenoic acid (EPA) undergoes esterification catalyzed by specific acyltransferases and methyltransferases. These enzymes facilitate the transfer of methyl groups to the carboxyl terminus of EPA, forming the methyl ester. The enzymatic process is highly regio- and stereospecific, preserving the cis double bond configuration critical for biological activity.
Marine biosynthetic systems often employ lipoxygenases and desaturases to introduce and maintain the polyunsaturated cis double bonds before esterification. The enzymatic esterification is typically coupled with lipid metabolism pathways that regulate membrane fluidity and signaling molecules in marine species.
Chemoenzymatic synthesis combines chemical and enzymatic steps to produce cis-5,8,11,14,17-eicosapentaenoic acid methyl ester with high purity and yield. Typically, chemical synthesis involves the isolation of EPA from natural sources or total synthesis of the EPA backbone, followed by enzymatic methylation using lipase-catalyzed esterification reactions.
Lipases, such as Candida antarctica lipase B, are employed under mild conditions to catalyze the esterification of EPA with methanol, yielding the methyl ester selectively without altering the sensitive cis double bonds. This method offers advantages over purely chemical synthesis by reducing side reactions and preserving stereochemistry.
Catalytic transesterification is a widely used approach to synthesize fatty acid methyl esters like cis-5,8,11,14,17-eicosapentaenoic acid methyl ester from triglyceride precursors. Optimization of this process includes:
These parameters are finely tuned to maximize yield and purity while maintaining the structural integrity of the methyl ester.
Microalgae represent a sustainable bioproduction platform for cis-5,8,11,14,17-eicosapentaenoic acid methyl ester. Species such as Murrayella periclados can be cultured under controlled conditions to enhance EPA methyl ester biosynthesis.
Strategies to enhance yield include:
Such biotechnological approaches aim to provide high-purity cis-5,8,11,14,17-eicosapentaenoic acid methyl ester at industrial scales for pharmaceutical and nutraceutical applications.
Property | Value |
---|---|
Molecular Formula | C21H32O2 |
Molecular Weight | 316.48 g/mol |
Melting Point | -91 °C |
Boiling Point | 115-125 °C (0.005 Torr) |
Density | 0.912 ± 0.06 g/cm³ (predicted) |
Refractive Index | 1.4898 (589.3 nm, 20 °C) |
Flash Point | 104 °C |
Physical State | Liquid |
Color | Colorless to light yellow |
Solubility | Chloroform: 50 mg/mL |
Data compiled from chemical databases and supplier specifications
2D Structure:
The molecule consists of a 20-carbon chain with five cis double bonds at positions 5, 8, 11, 14, and 17, terminating in a methyl ester functional group (-COOCH3).
3D Conformer:
The 3D conformer reveals a bent structure due to the cis double bonds, influencing membrane fluidity and interaction with biological targets.
cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester is extensively studied for its biological roles and potential health benefits. It is a key intermediate and stable derivative of EPA, an omega-3 fatty acid known for:
Irritant